Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the implementation of continuous flow processes to scale up production .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound .
Scientific Research Applications
Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methyl-4-oxo-2-(methylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Methyl 7-methyl-4-oxo-2-(ethylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the isopropylsulfanyl group may enhance its lipophilicity and membrane permeability compared to similar compounds with different alkyl groups .
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 7-methyl-4-oxo-2-propan-2-ylsulfanyl-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N4O3S/c1-9(2)26-18-21-15-14(16(23)22-18)13(11-6-5-7-19-8-11)12(10(3)20-15)17(24)25-4/h5-9,13H,1-4H3,(H2,20,21,22,23) |
InChI Key |
ZKUNTQBUGSAWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC(C)C)C3=CN=CC=C3)C(=O)OC |
Origin of Product |
United States |
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